N-(1-((Methylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide
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Overview
Description
N-(1-((Methylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide, often referred to as FC1 , is a synthetic organic compound. Its complex structure combines aromatic, heterocyclic, and carbonyl functionalities. Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
a. Synthetic Routes
Deprotection of N-Boc Group:
b. Industrial Production
- While FC1 may not have widespread industrial production, its synthesis can be adapted for larger-scale manufacturing. Researchers and pharmaceutical companies may explore optimized routes for bulk production.
Chemical Reactions Analysis
FC1 undergoes various chemical reactions:
Oxidation: Oxidative processes can modify the furan ring or the aromatic phenyl group.
Reduction: Reduction reactions may target the nitro group or the carbonyl functionality.
Substitution: FC1 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents depend on the desired modification. For example, hydrogenation (reduction) may use palladium on carbon (Pd/C) and hydrogen gas.
Major Products: These reactions yield derivatives of FC1, such as reduced or substituted analogs.
Scientific Research Applications
FC1 finds applications across disciplines:
Medicinal Chemistry: FC1’s unique structure makes it a promising scaffold for drug development. Researchers explore its potential as a dual inhibitor of (indoleamine 2,3-dioxygenase 1) and (mitochondrial DNA polymerase gamma).
Biological Studies: FC1 may serve as a tool compound to investigate IDO1-related pathways and mitochondrial function.
Industry: FC1’s derivatives could find use in materials science, catalysis, or photophysics.
Mechanism of Action
IDO1 Inhibition: FC1 likely inhibits IDO1, an enzyme involved in tryptophan metabolism and immune regulation.
DNA Pol gamma Inhibition: FC1 may interfere with mitochondrial DNA replication by targeting DNA Pol gamma.
Comparison with Similar Compounds
Unique Features: FC1’s combination of furan, phenyl, and carbonyl moieties sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C21H17N3O5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(E)-3-(methylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17N3O5/c1-22-21(26)18(23-20(25)14-6-3-2-4-7-14)13-17-10-11-19(29-17)15-8-5-9-16(12-15)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25)/b18-13+ |
InChI Key |
CXHKKUBCUGHTJL-QGOAFFKASA-N |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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